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molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Cat. No. B057229
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Patent
US06048893

Procedure details

A solution of 2-bromophenylacetic acid (5.6 g) in methanol (80 ml) containing 6 drops of concentrated sulphuric acid was heated at reflux for 12 hours. The reaction mixture was concentrated, dissolved in ether (100 ml) and washed with water. The ether solution was dried over magnesium sulphate and evaporated to give the title compound (5.8 g) as a light orange oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (100 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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